Cas no 51394-70-8 (2,2-dimethylpropane-1,3-diol; furan-2,5-dione; 2-(2-hydroxyethoxy)ethanol; isobenzofuran-1,3-dione)

2,2-dimethylpropane-1,3-diol; furan-2,5-dione; 2-(2-hydroxyethoxy)ethanol; isobenzofuran-1,3-dione structure
51394-70-8 structure
Product Name:2,2-dimethylpropane-1,3-diol; furan-2,5-dione; 2-(2-hydroxyethoxy)ethanol; isobenzofuran-1,3-dione
CAS No:51394-70-8
MF:C21H28O11
MW:456.440427780151
CID:374689
PubChem ID:6452432
Update Time:2025-04-19

2,2-dimethylpropane-1,3-diol; furan-2,5-dione; 2-(2-hydroxyethoxy)ethanol; isobenzofuran-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 2-benzofuran-1,3-dione,2,2-dimethylpropane-1,3-diol,furan-2,5-dione,2-(2-hydroxyethoxy)ethanol
    • 2-(2-hydroxyethoxy)ethanol
    • 2,2-dimethylpropane-1,3-diol
    • furan-2,5-dione
    • isobenzofuran-1,3-dione
    • 51394-70-8
    • 2,2-dimethylpropane-1,3-diol; furan-2,5-dione; 2-(2-hydroxyethoxy)ethanol; isobenzofuran-1,3-dione
    • Inchi: 1S/C8H4O3.C5H12O2.C4H2O3.C4H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-5(2,3-6)4-7;5-3-1-2-4(6)7-3;5-1-3-7-4-2-6/h1-4H;6-7H,3-4H2,1-2H3;1-2H;5-6H,1-4H2
    • InChI Key: DQWFJRIWPIEDPP-UHFFFAOYSA-N
    • SMILES: OCC(C)(C)CO.O1C(C2C=CC=CC=2C1=O)=O.O(CCO)CCO.O1C(C=CC1=O)=O

Computed Properties

  • Exact Mass: 456.163162
  • Monoisotopic Mass: 456.163162
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 387
  • Covalently-Bonded Unit Count: 4
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 177

2,2-dimethylpropane-1,3-diol; furan-2,5-dione; 2-(2-hydroxyethoxy)ethanol; isobenzofuran-1,3-dione Related Literature

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